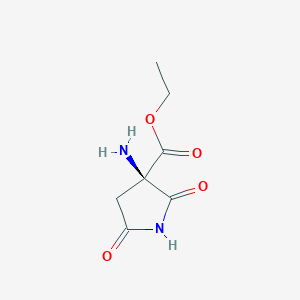
(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
Cat. No. B1366438
M. Wt: 186.17 g/mol
InChI Key: PJMURKYAHVPDLH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08003808B2
Procedure details


To a solution of the compound of Example 1 (496 mg) in acetic acid (15 ml) was added platinum oxide (102 mg). This mixture was stirred vigorously at 50° C. under hydrogen (atmospheric pressure) for 6 hours. During this reaction, to remove carbon dioxide generated with the progress of the reaction, the gas in the reactor was replaced with hydrogen gas several times. The reaction mixture was filtered through a Celite pad and then the Celite was washed with a small amount of acetic acid. The filtrate combined with the washers was concentrated and to the resulting residue was added toluene to remove azeotropically the residual acetic acid and then the mixture was concentrated again. To the residue was added ethyl acetate and the insoluble material was filtered off, and then the ethyl acetate solution was concentrated to give a crude product which was then purified by a flash column chromatography (chloroform:methanol=30:1) to give the desired product (126 mg, 64%) as crystal. 1H NMR (CDCl3) data of this product were consistent with those of an optical active substance described in J. Med. Chem., 1998, 41, p. 4118 to 4129.
Name
compound
Quantity
496 mg
Type
reactant
Reaction Step One




Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
C(OC([N:11]([C:23]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:27][C:26](=[O:28])[NH:25][C:24]1=[O:29])NC(OCC1C=CC=CC=1)=O)=O)C1C=CC=CC=1.[H][H]>C(O)(=O)C.[Pt]=O>[NH2:11][C:23]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:27][C:26](=[O:28])[NH:25][C:24]1=[O:29]
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
496 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(NC(=O)OCC1=CC=CC=C1)C1(C(NC(C1)=O)=O)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
102 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture was stirred vigorously at 50° C. under hydrogen (atmospheric pressure) for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During this reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove carbon dioxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
generated with the progress of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a Celite pad
|
WASH
|
Type
|
WASH
|
|
Details
|
the Celite was washed with a small amount of acetic acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated and to the resulting residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove azeotropically the residual acetic acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated again
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the ethyl acetate solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then purified by a flash column chromatography (chloroform:methanol=30:1)
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1(C(NC(C1)=O)=O)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 126 mg | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
